Ebastine is under investigation for the treatment of Irritable Bowel Syndrome (IBS). Ebastine has been investigated for the treatment of Urticaria.
Ebastine
CAS No.: 90729-43-4
VCID: VC0526811
Molecular Formula: C32H39NO2
Molecular Weight: 469.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Ebastine is a second-generation histamine H1 receptor antagonist, primarily used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. It was patented in 1983 by Almirall S.A. and entered medical use in 1990 . Ebastine is known for its low potential to cause drowsiness, as it does not significantly penetrate the blood-brain barrier . Pharmacological ProfileEbastine acts as a selective H1 receptor antagonist, with an IC50 value of 45 nM. It shows selectivity over α1-adrenergic and muscarinic M1 and M2 receptors, with IC50 values of 183, 1,100, and >10,000 nM, respectively . Additionally, ebastine inhibits T cell proliferation and the production of IL-4 and IL-5 in isolated human T cells, contributing to its anti-inflammatory effects . Clinical UsesEbastine is primarily indicated for the treatment of:
Formulations and AdministrationEbastine is available in various formulations, including: Research FindingsEbastine has been extensively studied for its efficacy in treating allergic conditions. It inhibits histamine-induced and allergen-induced bronchospasm in guinea pigs, with ED50 values of 115 and 334 µg/kg, respectively . Additionally, ebastine has shown potential in treating other conditions such as irritable bowel syndrome (IBS) . Comparison with Other Antihistamines
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 90729-43-4 | ||||||||||||||||||||
Product Name | Ebastine | ||||||||||||||||||||
Molecular Formula | C32H39NO2 | ||||||||||||||||||||
Molecular Weight | 469.7 g/mol | ||||||||||||||||||||
IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | ||||||||||||||||||||
Standard InChIKey | MJJALKDDGIKVBE-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | ||||||||||||||||||||
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | ||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||
Synonyms | RP64305; RP-64305; RP 64305; LAS W-090; Ebastine; Brand name: Evastin; Kestine; Ebastel; Aleva; Ebatrol; Bactil; Busidril; Ebastel; Evastel; Kestin; Kestine. | ||||||||||||||||||||
Reference | 1: Jung HS, Park CH, Park YT, Bae MA, Lee YI, Kang BJ, Jegal Y, Ahn JJ, Lee T. Gynecomastia induced by H1-antihistamine (ebastine) in a patient with idiopathic anaphylaxis. Asia Pac Allergy. 2015 Jul;5(3):187-90. doi: 10.5415/apallergy.2015.5.3.187. Epub 2015 Jul 29. PubMed PMID: 26240797; PubMed Central PMCID: PMC4521169. 2: Rapolu R, Pandey AK, Raju ChK, Ghosh K, Srinivas K, Awasthi A, Navalgund SG, Surendranath KV. A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. J Pharm Biomed Anal. 2015 Mar 25;107:488-94. doi: 10.1016/j.jpba.2015.01.039. Epub 2015 Jan 29. PubMed PMID: 25679093. 3: Ibrahim FA, Wahba ME. Orthogonal projection to latent structures combined with artificial neural networks in non-destructive analysis of ebastine powder. Acta Chim Slov. 2014;61(1):11-8. PubMed PMID: 24664321. 4: Rana NS, Rajesh KS, Patel NN, Patel PR, Limbachiya U, Pasha TY. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Montelukast Sodium and Ebastine in Tablet Dosage Form. Indian J Pharm Sci. 2013 Sep;75(5):599-602. PubMed PMID: 24403662; PubMed Central PMCID: PMC3877523. 5: Schmidt AH, Molnár I. Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the API and pharmaceutical formulations. J Pharm Biomed Anal. 2013 May 5;78-79:65-74. doi: 10.1016/j.jpba.2013.01.032. Epub 2013 Jan 31. PubMed PMID: 23454599. 6: Haggag RS, Belal TS. Gradient HPLC-DAD determination of two pharmaceutical mixtures containing the antihistaminic drug ebastine. J Chromatogr Sci. 2012 Nov-Dec;50(10):862-8. doi: 10.1093/chromsci/bms082. Epub 2012 Jun 7. PubMed PMID: 22677488. 7: Godse KV. Ebastine in chronic spontaneous urticaria in higher doses. Indian J Dermatol. 2011 Sep-Oct;56(5):597-8. doi: 10.4103/0019-5154.87168. PubMed PMID: 22121291; PubMed Central PMCID: PMC3221236. 8: Ibrahim F, Sharaf El-Din MK, Eid MI, Wahba ME. Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Chem Cent J. 2011 May 9;5:24. doi: 10.1186/1752-153X-5-24. PubMed PMID: 21554731; PubMed Central PMCID: PMC3113337. 9: Kang W, Elitzer S, Noh K, Bednarek T, Weiss M. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. Br J Pharmacol. 2011 Aug;163(8):1733-9. doi: 10.1111/j.1476-5381.2011.01338.x. PubMed PMID: 21410688; PubMed Central PMCID: PMC3166699. 10: Ibrahim F, El-Din MK, Eid MI, Wahba ME. Validated stability-indicating spectrofluorimetric methods for the determination of ebastine in pharmaceutical preparations. Chem Cent J. 2011 Mar 8;5(1):11. doi: 10.1186/1752-153X-5-11. PubMed PMID: 21385439; PubMed Central PMCID: PMC3061886. 11: Ciprandi G. Clinical utility and patient adherence with ebastine for allergic rhinitis. Patient Prefer Adherence. 2010 Oct 14;4:389-95. doi: 10.2147/PPA.S8186. PubMed PMID: 21206514; PubMed Central PMCID: PMC3003605. 12: Ohyama M, Shimizu A, Tanaka K, Amagai M. Experimental evaluation of ebastine, a second-generation anti-histamine, as a supportive medication for alopecia areata. J Dermatol Sci. 2010 May;58(2):154-7. doi: 10.1016/j.jdermsci.2010.03.009. Epub 2010 Mar 23. PubMed PMID: 20388588. 13: Shon JH, Yeo CW, Liu KH, Lee SS, Cha IJ, Shin JG. Itraconazole and rifampin alter significantly the disposition and antihistamine effect of ebastine and its metabolites in healthy participants. J Clin Pharmacol. 2010 Feb;50(2):195-204. doi: 10.1177/0091270009348974. Epub 2009 Oct 19. PubMed PMID: 19841159. 14: Aguilar D, Arias A, Báez C, González S, Hernández D, Linares FJ, López A, Macías A, Martínez A, Martínez HM, Martínez N, Mogica MD, Paz D, Rojo I, Sánchez A. [Multicenter study of satisfaction with fast-dissolving ebastine, 20 mg/ day, in Mexican patients with allergic rhinitis]. Rev Alerg Mex. 2009 Mar-Apr;56(2):36-40. Spanish. PubMed PMID: 19526952. 15: Magerl M, Schmolke J, Metz M, Zuberbier T, Siebenhaar F, Maurer M. Prevention of signs and symptoms of dermographic urticaria by single-dose ebastine 20 mg. Clin Exp Dermatol. 2009 Jul;34(5):e137-40. doi: 10.1111/j.1365-2230.2008.03097.x. Epub 2009 Mar 23. PubMed PMID: 19323664. 16: Ciprandi G, Cirillo I, Pistorio A, Di Gioacchino M, Fenoglio D. Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. J Biol Regul Homeost Agents. 2009 Jan-Mar;23(1):31-6. PubMed PMID: 19321044. 17: Tsiskarishvili NV, Dundua MM, Tsiskarishvili NI. [Avene-50 and Ebastine in treatment and prevention of photodermatosis]. Georgian Med News. 2009 Feb;(167):52-6. Russian. PubMed PMID: 19276471. 18: Rico S, Antonijoan R, Barbanoj M. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. J Asthma Allergy. 2009 Aug 31;2:73-92. PubMed PMID: 21437146; PubMed Central PMCID: PMC3048600. 19: Sastre J. Ebastine in allergic rhinitis and chronic idiopathic urticaria. Allergy. 2008 Dec;63 Suppl 89:1-20. doi: 10.1111/j.1398-9995.2008.01897.x. Review. PubMed PMID: 19032340. 20: Roger A, Fortea J, Mora S, Artés M. Patient assessment of onset of action and overall satisfaction with ebastine fast-dissolving tablets in allergic rhinitis. Expert Rev Pharmacoecon Outcomes Res. 2008 Aug;8(4):337-42. doi: 10.1586/14737167.8.4.337. PubMed PMID: 20528340. | ||||||||||||||||||||
PubChem Compound | 3191 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume